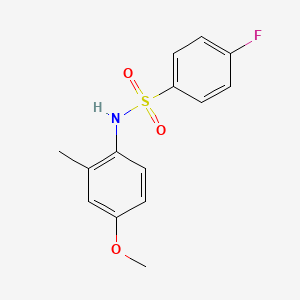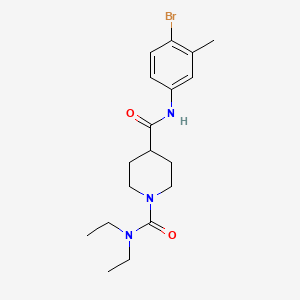![molecular formula C19H19BrF3NO B5350824 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit high affinity and selectivity for the metabotropic glutamate receptor subtype 1 (mGluR1). In
Mécanisme D'action
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol acts as a negative allosteric modulator of mGluR1, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This results in a decrease in glutamate release and synaptic transmission, which can lead to a reduction in neuronal excitability and anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects in animal models and humans. It has been found to decrease the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine, in the prefrontal cortex and other brain regions. This can lead to a reduction in anxiety and psychotic symptoms, as well as an improvement in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has several advantages for lab experiments, including its high affinity and selectivity for mGluR1, its ability to modulate glutamate neurotransmission, and its potential therapeutic applications in neurological and psychiatric disorders. However, it also has some limitations, such as its low solubility in water and its potential off-target effects on other receptors.
Orientations Futures
There are several future directions for the research on 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, including:
1. Investigating the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and post-traumatic stress disorder.
2. Developing more potent and selective negative allosteric modulators of mGluR1 that can overcome the limitations of this compound.
3. Studying the long-term effects of this compound on brain function and behavior, as well as its potential side effects and toxicity.
4. Exploring the role of mGluR1 in synaptic plasticity and learning and memory, and how modulation of this receptor can lead to cognitive enhancement.
5. Investigating the potential of this compound as a tool for studying the role of mGluR1 in brain function and behavior, and for developing new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an intermediate, which is then reacted with piperidin-4-ol in the presence of a catalyst to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. It has been found to modulate the activity of mGluR1, which is involved in the regulation of glutamate neurotransmission and synaptic plasticity. This compound has been shown to decrease anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. It has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF3NO/c20-17-7-5-15(6-8-17)18(25)9-11-24(12-10-18)13-14-1-3-16(4-2-14)19(21,22)23/h1-8,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRGWHXYANGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350741.png)
![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)

![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)

![2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)